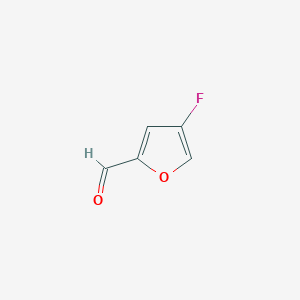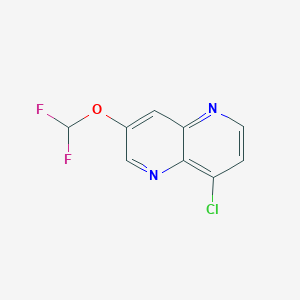
8-Chloro-3-(difluoromethoxy)-1,5-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-3-(difluoromethoxy)-1,5-naphthyridine is a heterocyclic compound that contains a naphthyridine core with chloro and difluoromethoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution reaction of a suitable naphthyridine precursor with chloro and difluoromethoxy reagents under controlled conditions . The reaction conditions often include the use of polar aprotic solvents and bases to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. The use of robust catalysts and efficient purification methods, such as recrystallization and chromatography, are essential to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-3-(difluoromethoxy)-1,5-naphthyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dechlorinated products.
Substitution Reactions: The difluoromethoxy group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium methoxide, hydrazine hydrate, and various amines. Reaction conditions often involve the use of polar solvents such as dimethyl sulfoxide (DMSO) and bases like potassium carbonate to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile and reaction conditions used. For example, nucleophilic substitution with amines can yield aminated naphthyridine derivatives, while oxidation reactions can produce naphthyridine oxides .
Applications De Recherche Scientifique
8-Chloro-3-(difluoromethoxy)-1,5-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 8-Chloro-3-(difluoromethoxy)-1,5-naphthyridine involves its interaction with specific molecular targets. The chloro and difluoromethoxy groups can enhance the compound’s binding affinity to enzymes and receptors, modulating their activity . The compound may act by inhibiting key enzymes involved in cellular processes or by binding to DNA and interfering with replication and transcription .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Chloro-3-dibenzofuranol: Similar in structure but with a dibenzofuran core.
8-Chlorotheophylline: A stimulant drug with a xanthine core.
Pyrimido[1,2-a]benzimidazoles: Compounds with a similar heterocyclic structure and diverse biological activities.
Uniqueness
8-Chloro-3-(difluoromethoxy)-1,5-naphthyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can enhance its interaction with biological targets and its potential as a versatile scaffold in medicinal chemistry .
Propriétés
Formule moléculaire |
C9H5ClF2N2O |
|---|---|
Poids moléculaire |
230.60 g/mol |
Nom IUPAC |
8-chloro-3-(difluoromethoxy)-1,5-naphthyridine |
InChI |
InChI=1S/C9H5ClF2N2O/c10-6-1-2-13-7-3-5(15-9(11)12)4-14-8(6)7/h1-4,9H |
Clé InChI |
QLRHIQQNDISWKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C=C(C=NC2=C1Cl)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


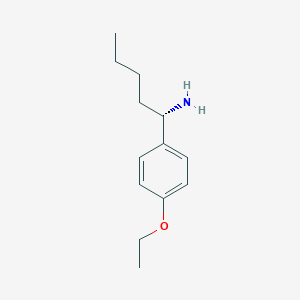
![1-[2-(2-pyridinyl)ethyl]-4-Piperidinone](/img/structure/B13982138.png)
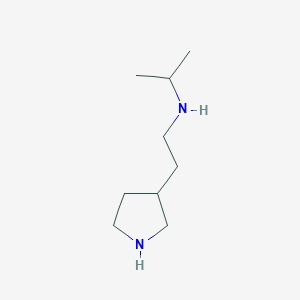
![2-[[2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-(3-methyl-4-oxo-5H-2,3-benzodiazepin-5-yl)propanamide](/img/structure/B13982150.png)
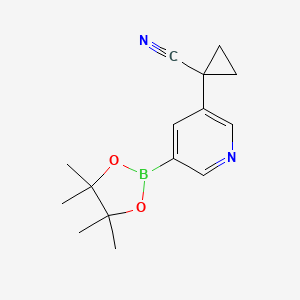
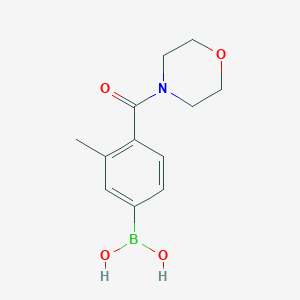
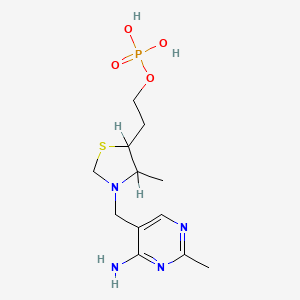
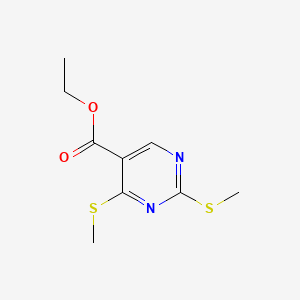
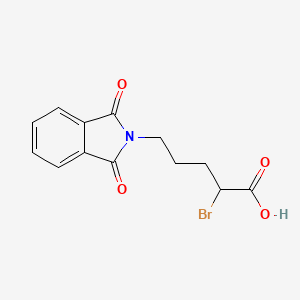
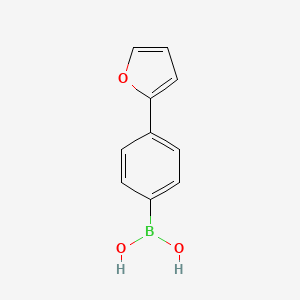
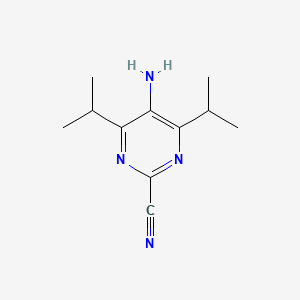
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-tosyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13982210.png)
